Cas no 1432027-55-8 (1-(1-propyl-1H-pyrazol-4-yl)ethanamine)

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine is a pyrazole-derived amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a propyl-substituted pyrazole core linked to an ethanamine moiety, offering versatility as a building block for further synthetic modifications. The compound's distinct functional groups enable selective reactivity, making it valuable for the development of biologically active molecules. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multi-step synthesis. Researchers may explore its use in designing enzyme inhibitors, receptor ligands, or other specialized intermediates due to its balanced lipophilicity and molecular flexibility. Proper handling requires standard laboratory precautions for amine-containing compounds.
1-(1-propyl-1H-pyrazol-4-yl)ethanamine structure
1432027-55-8 structure
Product name:1-(1-propyl-1H-pyrazol-4-yl)ethanamine
CAS No:1432027-55-8
MF:C8H17Cl2N3
Molecular Weight:226.146679639816
CID:4700235

1-(1-propyl-1H-pyrazol-4-yl)ethanamine 化学的及び物理的性質

名前と識別子

    • 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
    • 1-(1-Propylpyrazol-4-yl)ethanamine;dihydrochloride
    • 1-(1-propyl-1H-pyrazol-4-yl)ethanamine
    • インチ: 1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-10-11)7(2)9;;/h5-7H,3-4,9H2,1-2H3;2*1H
    • InChIKey: VIDVLFLSURFALX-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1(C=C(C=N1)C(C)N)CCC

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 116
  • トポロジー分子極性表面積: 43.8

じっけんとくせい

  • ゆうかいてん: N/A℃

1-(1-propyl-1H-pyrazol-4-yl)ethanamine Security Information

1-(1-propyl-1H-pyrazol-4-yl)ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-762743-10.0g
1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
1432027-55-8 95.0%
10.0g
$4839.0 2025-02-24
Enamine
EN300-762743-1.0g
1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
1432027-55-8 95.0%
1.0g
$581.0 2025-02-24
A2B Chem LLC
AJ07143-1g
1-(1-propyl-1H-pyrazol-4-yl)ethanamine
1432027-55-8 95%
1g
$274.00 2024-04-20
Key Organics Ltd
MS-20543-0.5g
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine xhydrochloride
1432027-55-8 >95%
0.5g
£267.00 2025-02-08
Key Organics Ltd
MS-20543-1g
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine xhydrochloride
1432027-55-8 >95%
1g
£455.00 2025-02-08
TRC
B523913-50mg
1-(1-propyl-1H-pyrazol-4-yl)ethanamine
1432027-55-8
50mg
$ 160.00 2022-06-07
TRC
B523913-100mg
1-(1-propyl-1H-pyrazol-4-yl)ethanamine
1432027-55-8
100mg
$ 230.00 2022-06-07
TRC
B523913-10mg
1-(1-propyl-1H-pyrazol-4-yl)ethanamine
1432027-55-8
10mg
$ 50.00 2022-06-07
Enamine
EN300-762743-0.05g
1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
1432027-55-8 95.0%
0.05g
$135.0 2025-02-24
Enamine
EN300-762743-0.25g
1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
1432027-55-8 95.0%
0.25g
$288.0 2025-02-24

1-(1-propyl-1H-pyrazol-4-yl)ethanamine 関連文献

1-(1-propyl-1H-pyrazol-4-yl)ethanamineに関する追加情報

Introduction to Compound CAS No. 1432027-55-8: 1-(1-propyl-1H-pyrazol-4-yl)ethanamine

Compound CAS No. 1432027-55-8, also known as 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are widely studied for their potential applications in drug discovery and materials science. The structure of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine consists of a pyrazole ring substituted with a propyl group at the 1-position and an ethanamine moiety at the 4-position, making it a versatile molecule for various chemical modifications.

Recent studies have highlighted the unique properties of pyrazole derivatives in terms of their biological activity and stability. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that pyrazole-based compounds exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for the development of new therapeutic agents. The propyl group substitution in this compound enhances its lipophilicity, which is crucial for improving bioavailability in pharmaceutical applications.

The synthesis of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine involves a multi-step process that typically includes the formation of the pyrazole ring followed by nucleophilic substitution or coupling reactions to introduce the ethanamine group. This compound can be further functionalized by introducing additional substituents, such as hydroxyl or methyl groups, to tailor its properties for specific applications. Advanced techniques like microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the synthesis process, ensuring higher yields and better purity.

In terms of applications, pyrazole derivatives like 1-(1-propyl-1H-pyrazol-4-yl)ethanamine have found uses in various industries. In the pharmaceutical sector, they are being explored as potential leads for anti-cancer drugs due to their ability to inhibit key enzymes involved in cell proliferation. Additionally, these compounds are being investigated for their role in neuroprotective agents, where their ability to modulate neurotransmitter systems could be beneficial.

Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of pyrazole derivatives. Molecular docking studies have revealed that pyrazole-based compounds can bind effectively to target proteins, such as kinases and receptors, with high specificity. This insight is invaluable for designing more effective drugs with fewer side effects.

The toxicity profile of pyrazole derivatives is another area that has been extensively studied. According to findings from *Toxicology Letters*, while some pyrazole compounds exhibit cytotoxicity at high concentrations, others demonstrate low toxicity under physiological conditions. These studies are critical for ensuring the safety of compounds like 1-(1-propyl-1H-pyrazol-4-yl)ethanamine when used in therapeutic settings.

In conclusion, compound CAS No. 1432027-55-8 (1-(1-propyl-1H-pyrazol-4-yl)ethanamine) represents a valuable addition to the library of pyrazole derivatives with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.

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